Lipophilicity-Driven Differentiation: Computed logP of 1014028-27-3 Versus 3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide
The computed partition coefficient (XLogP3-AA) for 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is 2.4, establishing a measurable lipophilicity baseline for procurement specifications [1]. By contrast, the des-ethoxy analog 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1014045-39-1), which lacks the ortho-ethoxy substituent on the anilide ring, carries a substantially lower computed logP (estimated 1.7–1.9). This ~0.5–0.7 log unit difference corresponds to an approximately 3- to 5-fold higher theoretical partition into non-polar phases for the target compound, which may influence membrane permeability and nonspecific protein binding in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide (des-ethoxy analog): estimated XLogP3-AA ≈ 1.7–1.9 |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.7 log units; ~3–5× higher theoretical lipophilicity for the target compound |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator value estimated by structural deletion of the ortho-ethoxy group |
Why This Matters
Lipophilicity differences of this magnitude can alter passive membrane permeability and non-specific protein binding by 3- to 5-fold, directly impacting the interpretation of cell-based biological assay results and requiring compound-specific rather than class-generic procurement.
- [1] PubChem. (2025). Compound Summary for CID 16925424: 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1014028-27-3 View Source
